2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(2-ethoxyphenyl)acetamide
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Description
2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(2-ethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C26H31N3O5S and its molecular weight is 497.61. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Properties : Some derivatives of this compound have been synthesized and evaluated for their antimicrobial activities. For instance, a study by Debnath and Ganguly (2015) found that certain derivatives exhibited promising antibacterial and antifungal activities against various pathogenic microorganisms, such as 2-(3-(4-chlorophenylimino)-2-oxoindolin-1-yl)-N-(3-methoxyphenyl) acetamide showing notable efficacy (Debnath & Ganguly, 2015).
Antibacterial Potential : A 2017 study by Iqbal et al. synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores. They evaluated their antibacterial potentials and found that certain compounds, especially those with a 2-methylphenyl group, were highly effective against bacterial strains like Salmonella typhi and Escherichia coli (Iqbal et al., 2017).
Antimicrobial and Antioxidant Agents : Naraboli and Biradar (2017) designed and synthesized compounds incorporating benzodiazepines, benzimidazole, benzothiazole, and indole moieties. These compounds displayed potent antimicrobial activity against various bacteria and fungi, as well as significant antioxidant activities (Naraboli & Biradar, 2017).
Anticancer Evaluation : Zyabrev et al. (2022) synthesized a series of 4-arylsulfonyl-1,3-oxazoles and evaluated their anticancer activities. They found that specific compounds like 2-[4-(4-chlorophenyl)sulfonyl-2-phenyl-oxazol-5-yl]sulfanyl-N-(2,4-dimethoxyphenyl)acetamide showed high activity against certain cancer cell lines (Zyabrev et al., 2022).
Inhibitor of Fatty Acid Amide Hydrolase : A study by Nakajima et al. (2012) identified compounds related to 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(2-ethoxyphenyl)acetamide as inhibitors of fatty acid amide hydrolase, a key enzyme in the metabolism of certain bioactive lipids (Nakajima et al., 2012).
Properties
IUPAC Name |
2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]sulfonyl-N-(2-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O5S/c1-2-34-23-14-8-6-12-21(23)27-25(30)19-35(32,33)24-17-29(22-13-7-5-11-20(22)24)18-26(31)28-15-9-3-4-10-16-28/h5-8,11-14,17H,2-4,9-10,15-16,18-19H2,1H3,(H,27,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGTAHGKOZPFWEZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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